Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate
Description
Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its significant biological and therapeutic value, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-(3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-2-17-10(16)5-8-11(13)15-6-7(12)3-4-9(15)14-8/h3-4,6H,2,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDVTGHAIVYMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N2C=C(C=CC2=N1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes a one-pot tandem cyclization/bromination process in ethyl acetate, where tert-butyl hydroperoxide (TBHP) is used as an oxidizing agent . The reaction conditions are mild and do not require a base, making the process efficient and versatile .
Chemical Reactions Analysis
Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like TBHP.
Substitution: The bromine atom can be substituted with other nucleophiles.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include iodine (I2) and TBHP. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core and have comparable biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also feature an imidazo[1,2-a] core and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
